molecular formula C8H15NO5 B043681 6,7-Dihydroxyswainsonine CAS No. 144367-16-8

6,7-Dihydroxyswainsonine

Numéro de catalogue: B043681
Numéro CAS: 144367-16-8
Poids moléculaire: 205.21 g/mol
Clé InChI: KSWHMQGAWBUNLD-RDULZCEMSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6,7-Dihydroxyswainsonine typically involves the hydroxylation of Swainsonine. One common method includes the use of oxidizing agents such as osmium tetroxide (OsO4) in the presence of a co-oxidant like N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 6 and 7 positions of the Swainsonine molecule .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the process generally follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and advanced purification techniques .

Analyse Des Réactions Chimiques

Types of Reactions: 6,7-Dihydroxyswainsonine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield additional hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Mécanisme D'action

The mechanism of action of 6,7-Dihydroxyswainsonine involves the inhibition of α-mannosidase, an enzyme that plays a crucial role in the processing of glycoproteins. By inhibiting this enzyme, the compound disrupts the normal processing and maturation of glycoproteins, leading to the accumulation of improperly processed glycoproteins . This mechanism is similar to that of Swainsonine but with reduced potency .

Activité Biologique

6,7-Dihydroxyswainsonine is a derivative of swainsonine, an indolizidine alkaloid known for its significant biological activities, particularly as a glycosidase inhibitor. This compound has garnered attention due to its potential therapeutic applications in cancer treatment and immunomodulation. This article explores the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

This compound functions primarily as an inhibitor of glycosidases , particularly α-mannosidases. By inhibiting these enzymes, it interferes with glycoprotein processing and can alter the distribution of glycoproteins on cell surfaces. This action is crucial in cancer biology where glycoprotein modifications are associated with tumor progression and metastasis .

Enzyme Inhibition

The inhibition of glycosidases by this compound is believed to be mediated through the mimicry of the glycosylium cation intermediate during the hydrolysis of mannopyranosides. This mechanism leads to altered cellular signaling and can induce apoptosis in tumor cells .

Biological Activities

The compound exhibits several notable biological activities:

  • Anticancer Activity : Research indicates that this compound can inhibit tumor growth in various cancer models. In animal studies, it has been shown to suppress the growth of melanoma and colon carcinoma xenografts .
  • Immunomodulation : It has demonstrated immunostimulatory properties, enhancing immune responses in certain contexts. This effect is particularly relevant in cancer therapy where boosting the immune system can help target tumor cells more effectively .
  • Antiviral Properties : Some studies suggest that this compound may possess antiviral effects, although this area requires further investigation .

Case Studies

Several studies have highlighted the efficacy of this compound in various biological contexts:

  • Tumor Growth Inhibition :
    • A study involving athymic nude mice treated with this compound showed significant inhibition of human melanoma (MeWo) and colon carcinoma (HT29m) tumor growth. The compound was administered via oral and osmotic pumps, demonstrating its potential as a therapeutic agent against solid tumors .
  • Immune Response Recovery :
    • In another study focusing on immunodeficient mice with sarcoma ascites form, treatment with this compound resulted in recovery of immune responses and reduced metastasis to lungs in melanoma models .
  • Clinical Trials :
    • While early-phase clinical trials indicated limited efficacy for swainsonine derivatives in renal cell carcinoma, ongoing research into analogues like this compound continues to explore their potential benefits .

Comparative Analysis

The following table summarizes key findings related to the biological activities of this compound compared to swainsonine:

Activity TypeThis compoundSwainsonine
Anticancer ActivitySignificant inhibition in vivoVariable efficacy
ImmunomodulationEnhanced immune responseModerate effects
Antiviral PropertiesPotential activityLimited evidence
Glycosidase InhibitionStrong inhibitorStrong inhibitor

Propriétés

IUPAC Name

(1S,2R,6R,7R,8S,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,2,6,7,8-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5/c10-3-1-9-2-4(11)7(13)8(14)5(9)6(3)12/h3-8,10-14H,1-2H2/t3-,4-,5+,6-,7-,8+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWHMQGAWBUNLD-RDULZCEMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C2N1CC(C(C2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H]([C@@H]2N1C[C@H]([C@H]([C@H]2O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30446432
Record name 6,7-DIHYDROXYSWAINSONINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144367-16-8
Record name 6,7-DIHYDROXYSWAINSONINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30446432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydroxyswainsonine
Reactant of Route 2
6,7-Dihydroxyswainsonine
Reactant of Route 3
6,7-Dihydroxyswainsonine
Reactant of Route 4
6,7-Dihydroxyswainsonine
Reactant of Route 5
6,7-Dihydroxyswainsonine
Reactant of Route 6
6,7-Dihydroxyswainsonine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.